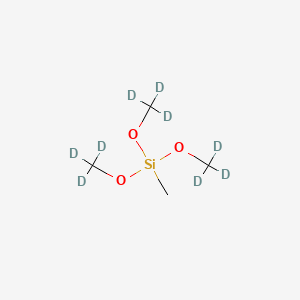
Trimethoxymethylsilane-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxymethylsilane-d9 is a deuterated organosilicon compound with the molecular formula CD3Si(OCD3)3. It is a derivative of trimethoxymethylsilane, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Trimethoxymethylsilane-d9 can be synthesized through the reaction of deuterated methanol (CD3OD) with methyltrichlorosilane (CH3SiCl3). The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid produced during the reaction. The general reaction is as follows:
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CD}_3\text{OD} \rightarrow \text{CD}_3\text{Si(OCD}_3)_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity deuterated methanol and methyltrichlorosilane. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrochloric acid.
化学反応の分析
Types of Reactions
Trimethoxymethylsilane-d9 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methanol and silanols.
Condensation: Forms siloxane bonds through the elimination of deuterated methanol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Produces deuterated methanol and silanols.
Condensation: Forms siloxane polymers.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Trimethoxymethylsilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of deuterated siloxane polymers and other organosilicon compounds.
Biology: Employed in the study of biological systems where deuterium labeling is required to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
作用機序
The mechanism by which trimethoxymethylsilane-d9 exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The deuterium atoms in the compound provide unique labeling properties, allowing researchers to trace the compound’s behavior in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Trimethoxymethylsilane: The non-deuterated version of trimethoxymethylsilane-d9.
Triethoxymethylsilane: Similar structure but with ethoxy groups instead of methoxy groups.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct labeling properties for research applications. This makes it particularly valuable in studies requiring isotopic labeling, such as tracing metabolic pathways and studying reaction mechanisms.
特性
分子式 |
C4H12O3Si |
|---|---|
分子量 |
145.28 g/mol |
IUPAC名 |
methyl-tris(trideuteriomethoxy)silane |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3/i1D3,2D3,3D3 |
InChIキー |
BFXIKLCIZHOAAZ-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])O[Si](C)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
正規SMILES |
CO[Si](C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


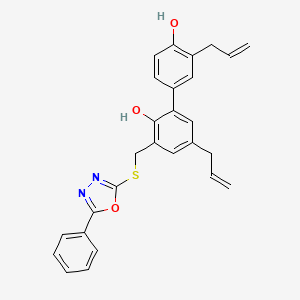
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
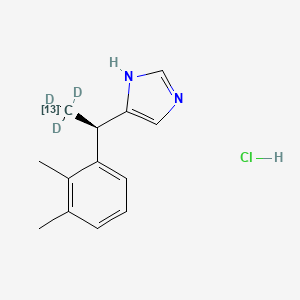
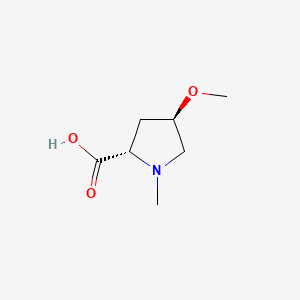
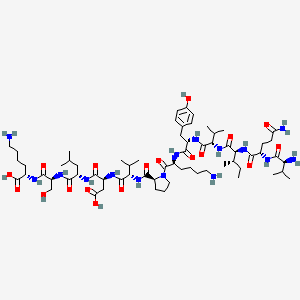
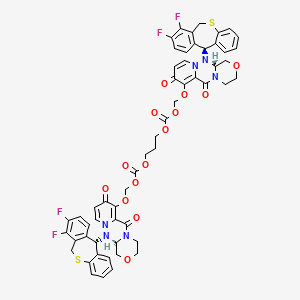


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

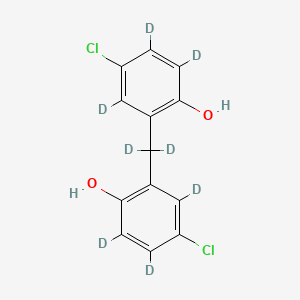
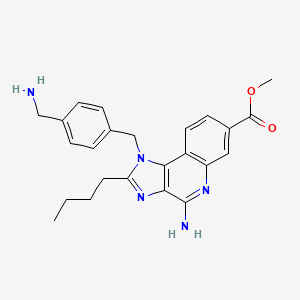
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
